molecular formula C22H22FN3O2 B2711095 N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-48-1

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2711095
CAS No.: 946322-48-1
M. Wt: 379.435
InChI Key: BDSPCTRHSMIIGY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
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Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound with significant potential in various biological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C22H22FN3O2
  • Molecular Weight : 379.435 g/mol
  • IUPAC Name : N-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
  • CAS Number : 946322-48-1

The compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to modulate protein kinase activities, which play crucial roles in cellular signaling pathways related to proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that it may reduce oxidative stress by enhancing the expression of antioxidant enzymes, thus mitigating cellular damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : The compound may inhibit key inflammatory pathways, including NF-kB signaling, which is pivotal in the regulation of immune responses and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including small-cell lung cancer (SCLC) and breast cancer cells. The compound induced apoptosis in these cells through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage .
Cell LineIC50 (µM)Mechanism of Action
NCI-H1965.2Induction of apoptosis
MCF78.9Cell cycle arrest in S phase
A5497.5ROS-mediated cytotoxicity

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced neuronal damage following ischemic injury. The mechanism appears to involve the modulation of inflammatory markers and preservation of mitochondrial function .

Case Studies

  • Case Study on Lung Cancer : A study involving NCI-H196 cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
  • Neuroprotection in Stroke Models : Research indicated that administration of this compound in stroke models led to improved outcomes regarding motor function recovery and reduced infarct size, suggesting its potential as a therapeutic agent for neuroprotection following cerebrovascular events .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-5-8-17(9-6-15)20-11-12-22(28)26(25-20)13-3-4-21(27)24-18-10-7-16(2)19(23)14-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSPCTRHSMIIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.